molecular formula C14H12O4 B187300 2-(2-Methoxyphenoxy)benzoic acid CAS No. 21905-73-7

2-(2-Methoxyphenoxy)benzoic acid

Cat. No. B187300
CAS RN: 21905-73-7
M. Wt: 244.24 g/mol
InChI Key: LFWIIPSSDWXVJZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It is primarily located in the cytoplasm of cells .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenoxy)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a methoxyphenoxy group . The InChI code for this compound is InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13 (12)18-11-7-3-2-6-10 (11)14 (15)16/h2-9H,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

2-(2-Methoxyphenoxy)benzoic acid has a molecular weight of 244.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 244.07355886 g/mol . The topological polar surface area of the compound is 55.8 Ų .

Scientific Research Applications

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

  • Scientific Field: Organic Chemistry
  • Summary of Application: Phenol derivatives, such as 2-(2-Methoxyphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
  • Results or Outcomes: The development of these synthetic methods has expanded the potential applications of these compounds in various industries .

Application in the Production of Plastics, Adhesives, and Coatings

  • Scientific Field: Material Science
  • Summary of Application: m-Aryloxy phenols, a category that includes 2-(2-Methoxyphenoxy)benzoic acid, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: These compounds are incorporated into the materials during the production process to enhance their properties .
  • Results or Outcomes: The use of these compounds results in materials with improved thermal stability and flame resistance .

Application in Proteomics Research

  • Scientific Field: Proteomics
  • Summary of Application: “2-(2-Methoxyphenoxy)benzoic acid” may be used in proteomics research .
  • Methods of Application: The specific methods of application in proteomics research are not detailed in the available resources .
  • Results or Outcomes: The outcomes of its use in proteomics research are not specified in the available resources .

Potential Application in Pharmacology

  • Scientific Field: Pharmacology
  • Summary of Application: Compounds similar to “2-(2-Methoxyphenoxy)benzoic acid” are believed to be useful in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .
  • Methods of Application: The specific methods of application in pharmacology are not detailed in the available resources .
  • Results or Outcomes: The outcomes of its use in pharmacology are not specified in the available resources .

Application in Proteomics Research

  • Scientific Field: Proteomics
  • Summary of Application: “2-(2-Methoxyphenoxy)benzoic acid” is a biochemical that may be used in proteomics research .
  • Methods of Application: The specific methods of application in proteomics research are not detailed in the available resources .
  • Results or Outcomes: The outcomes of its use in proteomics research are not specified in the available resources .

Potential Application in Agriculture

  • Scientific Field: Agriculture
  • Summary of Application: Compounds similar to “2-(2-Methoxyphenoxy)benzoic acid” have been hypothesized to affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .
  • Methods of Application: The specific methods of application in agriculture are not detailed in the available resources .
  • Results or Outcomes: The outcomes of its use in agriculture are not specified in the available resources .

Safety And Hazards

2-(2-Methoxyphenoxy)benzoic acid may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIIPSSDWXVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342110
Record name 2-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)benzoic acid

CAS RN

21905-73-7
Record name 2-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrakis(acetonitrile)copper(I) hexafluorophosphate (4.62 g, 12.4 mmol), cesium carbonate (32 g, 98 mmol), 2-bromobenzoic acid (10g, 49. 7 mmol) and 2-methoxyphenol (6.17 g, 49.7 mmol) were combined in toluene (100 mL), and the mixture was heated to reflux for 15 hr. Ethyl acetate (200 mL) and 1N HCl (200 mL) were added, and the organic layer was separated. The organic layer was dried over MgSO4, filtered, and evaporated to yield 16.8 g of Compound 1a. The residue was used without further purification. MS m/z (M-H)− 243.1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
4.62 g
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DS Noyce, JW Weldon - Journal of the American Chemical …, 1952 - ACS Publications
A wide variety of compounds have been isolated from lichens. Many have been shown to be highly substituted derivatives of 2-(2-hydroxyphenoxy)-benzoic acid lactone (I) and have …
Number of citations: 15 pubs.acs.org
A Hossian, R Jana - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
We report herein, a silver(I)-catalyzed Smiles rearrangement of 2-aryloxy- or 2-(arylthio)benzoic acids to provide aryl-2-hydroxybenzoate or aryl-2-mercaptobenzoate dimer, respectively…
Number of citations: 30 pubs.rsc.org
N Jung, S Bräse - Journal of Combinatorial Chemistry, 2009 - ACS Publications
An efficient method to synthesize diaryl ethers and thioethers on solid supports is described. Starting from immobilized phenols or arylhalides, coupling with an access of aryliodides/…
Number of citations: 25 pubs.acs.org
A Gupta, JK Laha - The Chemical Record, 2023 - Wiley Online Library
Our current unhealthy lifestyle and the exponential surge in the population getting affected by a variety of diseases have made pharmaceuticals or drugs an imperative part of life, …
Number of citations: 3 onlinelibrary.wiley.com
C Gnerre, U Thull, P Gaillard, PA Carrupt… - Helvetica Chimica …, 2001 - Wiley Online Library
Fifty‐nine xanthones (=9H‐xanthen‐9‐ones) of natural or synthetic origin were investigated for their inhibitory activity toward monoamine‐oxidase A (MAO‐A) and MAO‐B. The …
Number of citations: 103 onlinelibrary.wiley.com
PJ Coelho, LM Carvalho, JC Silva… - Helvetica Chimica …, 2001 - Wiley Online Library
The synthesis of four novel pyrano‐xanthenones derived from hydroxy‐9H‐xanthen‐9‐ones is described, and their photochromic properties in solution are reported. All compounds …
Number of citations: 18 onlinelibrary.wiley.com
IM Farhat - 1986 - search.proquest.com
Chapter 1 of this Thesis describes the discovery, importance and previous synthetic approaches to the antitumour anthracyclines, and in it their structural analogues are briefly reviewed …
Number of citations: 3 search.proquest.com
富田真雄, 氏家俊光, 田中悟 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
Cleavage reaction with metallic sodium in liquid ammonia was carried out on benzyl phenyl ether (III), p-benzyloxyanisole (IV), p-methoxybenzyl phenyl ether (V), depsidan (II), and …
Number of citations: 2 www.jstage.jst.go.jp

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